molecular formula C14H19FN4OS B12865899 (R)-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12865899
M. Wt: 310.39 g/mol
InChI Key: KWKZILLZNZXSBQ-LPOBJOOYSA-N
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Description

®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazole ring, a pyridine ring, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the sulfinamide group. One common synthetic route is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Sulfinamide Group: The sulfinamide group can be introduced through the reaction of the intermediate compound with a sulfinyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole and pyridine rings, potentially leading to the formation of dihydropyrazole and dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole and dihydropyridine derivatives.

    Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a lead compound in the development of new drugs and therapeutic agents.

Medicine

In medicine, ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide lies in the presence of the fluorine atom on the pyrazole ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different substituents, the fluorine-containing compound may exhibit enhanced potency, selectivity, and metabolic stability.

Properties

Molecular Formula

C14H19FN4OS

Molecular Weight

310.39 g/mol

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10-,21?/m0/s1

InChI Key

KWKZILLZNZXSBQ-LPOBJOOYSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C

Origin of Product

United States

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